molecular formula C14H20ClNO2 B3027538 tert-Butyl N-[2-(2-chlorophenyl)propan-2-yl]carbamate CAS No. 1322200-81-6

tert-Butyl N-[2-(2-chlorophenyl)propan-2-yl]carbamate

Cat. No.: B3027538
CAS No.: 1322200-81-6
M. Wt: 269.77
InChI Key: JNDDHPKRCCUUFU-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(2-chlorophenyl)propan-2-yl]carbamate is a chemical compound with the molecular formula C14H20ClNO2 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[2-(2-chlorophenyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-chlorophenyl)propan-2-yl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent such as dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(2-chlorophenyl)propan-2-yl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the carbamate functional group.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Products include substituted carbamates.

    Oxidation: Products include oxidized derivatives of the carbamate.

    Reduction: Products include reduced forms of the carbamate.

    Hydrolysis: Products include the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[2-(2-chlorophenyl)propan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It serves as a model compound for investigating the interactions between carbamates and biological macromolecules.

Medicine

In medicine, this compound is explored for its potential pharmacological properties. It is investigated for its potential use as a drug candidate or as a precursor for the synthesis of bioactive compounds.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-(2-chlorophenyl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate functional group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate derivative without the chlorophenyl group.

    tert-Butyl N-(3-hydroxypropyl)carbamate: A carbamate with a hydroxypropyl group instead of the chlorophenyl group.

    tert-Butyl N-(2-hydroxyethyl)carbamate: A carbamate with a hydroxyethyl group.

Uniqueness

tert-Butyl N-[2-(2-chlorophenyl)propan-2-yl]carbamate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other carbamate derivatives and contributes to its specific applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[2-(2-chlorophenyl)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-13(2,3)18-12(17)16-14(4,5)10-8-6-7-9-11(10)15/h6-9H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDDHPKRCCUUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801139462
Record name Carbamic acid, N-[1-(2-chlorophenyl)-1-methylethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1322200-81-6
Record name Carbamic acid, N-[1-(2-chlorophenyl)-1-methylethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1322200-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(2-chlorophenyl)-1-methylethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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